Hexadecyl methyl sulfide
Description
Hexadecyl sulfide (CAS 3312-77-4), also known as dihexadecyl sulfide, is a sulfur-containing organic compound with the molecular formula C₃₂H₆₆S and a molecular weight of 482.94 g/mol . It is a white crystalline powder with a melting point of 62°C and is primarily used in industrial and scientific research applications, such as studies on interfacial dynamics and material degradation .
Properties
CAS No. |
27563-68-4 |
|---|---|
Molecular Formula |
C17H36S |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
1-methylsulfanylhexadecane |
InChI |
InChI=1S/C17H36S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-2/h3-17H2,1-2H3 |
InChI Key |
QMJVEYVUEYCZJY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCSC |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC |
Other CAS No. |
27563-68-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Sulfide Compounds
Hexadecyl sulfide is part of a broader class of sulfides, including dibenzyl disulfide (DBDS), hexadecyl mercaptan (C₁₆H₃₄S), and benzothiophene (C₈H₆S). Below is a comparative analysis based on mechanical degradation effects, reactivity, and synergistic behavior in industrial applications.
Mechanical Degradation in Oil-Paper Insulation Systems
Studies on transformer insulation systems reveal significant differences in how sulfides degrade mechanical properties like tensile strength and modulus (Young’s, shear, bulk). Key findings include:
- Modulus Reduction Trends: Single sulfides: DBDS > hexadecyl mercaptan > benzothiophene . Synergistic combinations: DBDS + hexadecyl mercaptan causes the most severe modulus reduction, exceeding individual effects . Hexadecyl sulfide’s non-polarity limits its standalone reactivity but enhances synergistic degradation when mixed with polar sulfides like DBDS .
Reactivity and Corrosive Behavior
- Hexadecyl mercaptan ’s terminal thiol (-SH) group readily interacts with metals (e.g., copper), forming corrosive byproducts .
- DBDS reacts with cellulose in insulating paper, breaking hydrogen bonds and reducing mechanical strength by ~40% at 100 ppm concentration .
- Hexadecyl sulfide exhibits lower reactivity due to its stable S-C bonds but contributes to van der Waals energy reduction in insulating oil when combined with DBDS .
Thermal and Chemical Stability
- Benzothiophene is thermally stable below 120°C but becomes reactive at higher temperatures, releasing corrosive sulfur species .
- Hexadecyl sulfide and DBDS degrade at similar rates (~150°C), but DBDS produces more aggressive byproducts .
Key Research Findings
Synergistic Degradation :
- Mixtures of DBDS and hexadecyl mercaptan reduce insulating paper’s tensile strength by 50–60% at 50 ppm, compared to 20–30% for individual sulfides .
- Hexadecyl sulfide’s presence in multi-sulfide systems amplifies modulus reduction due to disrupted molecular interactions .
Concentration Dependence: Hexadecyl mercaptan causes greater mechanical degradation than DBDS at low concentrations (<30 ppm) but less at higher concentrations . Hexadecyl sulfide’s effects become pronounced only at high concentrations (>100 ppm) .
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